N-(3-acetylphenyl)-N'-2-biphenylylurea
Description
N-(3-acetylphenyl)-N'-2-biphenylylurea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) bridge linking a 3-acetylphenyl group and a 2-biphenylyl moiety. The acetyl group (CH3CO-) at the meta position of the phenyl ring introduces electron-withdrawing effects, while the biphenylyl group contributes aromatic bulk and hydrophobicity. This compound is structurally distinct from simple aryl ureas due to its extended aromatic system and acetyl substitution, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(2-phenylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15(24)17-10-7-11-18(14-17)22-21(25)23-20-13-6-5-12-19(20)16-8-3-2-4-9-16/h2-14H,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHFHDMZLEELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-N’-2-biphenylylurea typically involves the reaction of 3-acetylphenyl isocyanate with 2-biphenylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-N’-2-biphenylylurea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: N-(3-carboxyphenyl)-N’-2-biphenylylurea.
Reduction: N-(3-hydroxyphenyl)-N’-2-biphenylylurea.
Substitution: N-(3-nitrophenyl)-N’-2-biphenylylurea, N-(3-bromophenyl)-N’-2-biphenylylurea.
Scientific Research Applications
N-(3-acetylphenyl)-N’-2-biphenylylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-N’-2-biphenylylurea exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can lead to the disruption of metabolic pathways and the inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
N-(3-Chlorophenyl)-N'-cycloheptylurea (446848-39-1)
- Structure : Chlorophenyl (electron-withdrawing Cl) + cycloheptyl (aliphatic, bulky).
- The biphenylyl group increases molecular weight (~330–350 g/mol estimated) compared to cycloheptyl (MW: ~253.3 g/mol in ), leading to higher lipophilicity (logP ~4–5 predicted).
- Synthesis : Chlorophenyl ureas typically require aryl isocyanate intermediates, whereas the acetylphenyl group may necessitate protective strategies during synthesis .
N-(3-acetylphenyl)-N'-[(2-fluorophenyl)methyl]urea (Y205-5409)
- Structure : Acetylphenyl + fluorophenylmethyl.
- Key Differences :
- The biphenylyl group in the target compound replaces the fluorophenylmethyl, increasing aromatic surface area for π-π stacking.
- Fluorine’s electronegativity in the analogue enhances metabolic stability, whereas biphenylyl may reduce solubility (logSw: -3.27 in vs. ~-4.5 predicted for the target compound).
- Biological Implications : Fluorine’s presence often improves bioavailability, but biphenylyl’s bulk could enhance target binding affinity in hydrophobic pockets .
N-(3-Acetylphenyl)-2-phenylacetamide (72116-69-9)
- Structure : Acetamide (-NH-C(=O)-CH2-) instead of urea.
- Key Differences: Urea’s dual hydrogen-bonding capacity (2 donors, 2 acceptors) vs. acetamide’s single amide bond (1 donor, 1 acceptor). Urea derivatives generally exhibit higher melting points and crystallinity due to stronger intermolecular interactions. Biological activity divergence: Ureas are common in kinase inhibitors, while acetamides are prevalent in acetylcholinesterase-targeting drugs .
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